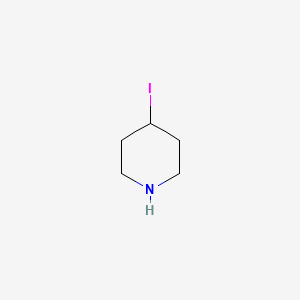

4-Iodopiperidine

描述

Structure

3D Structure

属性

IUPAC Name |

4-iodopiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10IN/c6-5-1-3-7-4-2-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQSHUZAYIVLMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611265 | |

| Record name | 4-Iodopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860765-00-0 | |

| Record name | 4-Iodopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iodopiperidine and Its N Protected Analogues

Direct Halogenation Approaches

Direct halogenation methods provide a straightforward route to 4-iodopiperidines from readily available precursors. These approaches typically involve the conversion of a C-O or C-H bond to a C-I bond.

A common and effective strategy for the synthesis of 4-iodopiperidine involves the nucleophilic substitution of a hydroxyl group in 4-hydroxypiperidine (B117109) derivatives.

The Appel reaction is a well-established method for converting alcohols to alkyl halides. wikipedia.orgorganic-chemistry.org This reaction utilizes triphenylphosphine (B44618) (PPh3) and a halogen source, such as carbon tetrachloride or iodine, to facilitate the transformation. wikipedia.org In the context of synthesizing this compound, N-protected 4-hydroxypiperidine is treated with triphenylphosphine and iodine. The reaction proceeds through the formation of a phosphonium (B103445) iodide intermediate. pearson.com The alcohol then attacks the activated phosphorus, leading to an alkoxyphosphonium salt. Subsequent SN2 displacement by the iodide ion yields the desired this compound and triphenylphosphine oxide. wikipedia.orgpearson.com The strong P=O double bond formation is a key driving force for this reaction. wikipedia.org

This method has been successfully applied to the synthesis of various alkyl iodides from the corresponding alcohols. organic-chemistry.org For instance, the regioselective conversion of primary alcohols in methyl glycosides to iodides has been achieved using triphenylphosphine and iodine. organic-chemistry.org While effective, a notable drawback of this method is the need to separate the desired product from the triphenylphosphine oxide byproduct. wikipedia.orgorganic-chemistry.org

A study on the synthesis of radioligands for oxytocin (B344502) receptors utilized a similar transformation, where an alcohol was reacted with triphenylphosphine and diethyl azodicarboxylate (DEAD), followed by iodination. nih.gov Although this specific example does not directly produce this compound, it demonstrates the utility of related phosphine-based reagents in C-I bond formation.

Oxidative decarboxylation, commonly known as the Hunsdiecker reaction and its modifications, provides an alternative route to alkyl iodides from carboxylic acids. google.comgoogle.com This method involves the conversion of a carboxylic acid to an organic halide with one less carbon atom. alfa-chemistry.com

A significant advancement in the Hunsdiecker reaction involves the use of N-iodo amides, such as N-iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), as the iodine source. google.comgoogle.com These reagents offer advantages over traditional methods that often employ heavy metal salts like those of silver, mercury, or lead. google.comgoogle.com A metal-free iododecarboxylation method using DIH under photo-irradiation has been developed for the synthesis of both aliphatic and aromatic iodides from their corresponding carboxylic acids. researchgate.net

For the synthesis of N-protected 4-iodopiperidines, a suitable precursor would be an N-protected piperidine-4-carboxylic acid. The reaction is believed to proceed via a radical mechanism. alfa-chemistry.com For instance, the reaction of an N-protected piperidine-4-carboxylic acid with an N-iodo amide under appropriate conditions would lead to the formation of the corresponding this compound derivative. Research has shown that N-hydroxyphthalimide-activated carboxylic acids can undergo decarboxylative halogenation using inexpensive inorganic halide salts under visible-light photoredox catalysis, avoiding the need for stoichiometric strong oxidants. acs.org Another sustainable approach involves a photo-mediated system with a hypervalent iodine reagent for the chlorodecarboxylation of 1-Boc-piperidine-4-carboxylic acid, which could potentially be adapted for iodination. rsc.org

Oxidative Decarboxylation Reactions for Iodine Incorporation

Aza-Prins Cyclization as a Stereoselective Route

The aza-Prins cyclization has emerged as a powerful and stereoselective method for the construction of substituted piperidine (B6355638) rings. researchgate.netacs.orgresearchgate.net This reaction typically involves the cyclization of a homoallylic amine with an aldehyde, mediated by a Lewis acid. researchgate.net

A notable application of the aza-Prins cyclization for the synthesis of 4-iodopiperidines involves the use of a catalytic amount of gallium(III) iodide (GaI₃) and a stoichiometric amount of iodine. thieme-connect.comresearchgate.netresearchgate.net This one-pot, three-component reaction between a homoallylic amine, an aldehyde, and the iodine source provides a direct and efficient route to 2,4-disubstituted and 2,4,6-trisubstituted 4-iodopiperidines. thieme-connect.comresearchgate.net

The reaction is highly stereoselective. For example, the reaction of N-tosyl homoallylic amines with various aldehydes using the GaI₃/I₂ system affords 2,4-disubstituted 4-iodopiperidines with excellent trans selectivity. thieme-connect.com When substituted homoallylic amines are used, the resulting 2,4,6-trisubstituted piperidines are formed with an all-cis configuration. thieme-connect.com The use of gallium(III) iodide is crucial for the success of this reaction, as other metal iodides such as those of indium, aluminum, and magnesium, in combination with iodine, result in lower yields. thieme-connect.com The proposed mechanism involves the formation of an N-acyliminium ion intermediate, which then undergoes cyclization with the pendant alkene, followed by trapping of the resulting carbocation by iodide. usm.edu

This methodology represents the first reported synthesis of 4-iodopiperidines via an aza-Prins cyclization and is valued for its operational simplicity and high yields. researchgate.netresearchgate.net

Table 1: Aza-Prins Cyclization for the Synthesis of 4-Iodopiperidines

| Reactants | Catalyst/Reagent | Product | Key Features | Reference |

|---|---|---|---|---|

| Homoallylic amine, Aldehyde | GaI₃ (catalytic), I₂ (stoichiometric) | 2,4-disubstituted or 2,4,6-trisubstituted 4-iodopiperidines | High yields, excellent stereoselectivity (trans for 2,4-disubstituted, all-cis for 2,4,6-trisubstituted) | thieme-connect.comresearchgate.net |

Strategies for Nitrogen Protection in this compound Synthesis

The piperidine nitrogen is nucleophilic and can interfere with various synthetic transformations. Therefore, the use of a protecting group on the nitrogen atom is a common and often necessary strategy in the synthesis and subsequent reactions of this compound. The choice of protecting group can influence reaction outcomes, solubility, and ease of removal. The most common protecting groups employed for this purpose are tert-butoxycarbonyl (Boc), tosyl (Ts), and benzyloxycarbonyl (Cbz).

Synthesis of N-Boc-4-Iodopiperidine (tert-Butyl this compound-1-carboxylate)

N-Boc-4-iodopiperidine is a widely used intermediate in the synthesis of pharmacologically active agents. google.comgoogle.com A primary route to its synthesis involves the nucleophilic substitution of a hydroxyl group from the readily available precursor, N-Boc-4-hydroxypiperidine. google.comgoogle.com This transformation is commonly achieved using iodine in the presence of triphenylphosphine, a variant of the Appel reaction. google.comgoogle.com While effective, a significant drawback of this method is the formation of triphenylphosphine oxide as a stoichiometric byproduct, which can complicate purification, particularly on an industrial scale. google.comgoogle.com

An alternative approach involves the conversion of N-Boc-4-tosyloxypiperidine into the corresponding iodide via reaction with a source of iodide ions, such as potassium iodide. acs.org This method avoids the problematic phosphine (B1218219) oxide byproduct. N-Boc-4-iodopiperidine itself is a versatile substrate for cross-coupling reactions, such as Ni-catalyzed reactions, to form C-C bonds. acs.org

Synthesis of N-Tosyl-4-Iodopiperidine

N-Tosyl-4-iodopiperidine can be synthesized through several distinct methods. As detailed in section 2.2.2, this compound is the direct product of the highly diastereoselective aza-Prins cyclization of homoallyl N-tosylamine with aliphatic aldehydes. thieme-connect.comresearchgate.net This provides a convergent and stereocontrolled route to substituted N-tosyl-4-iodopiperidines.

An alternative strategy is the iodocyclization of unsaturated tosylamides. organic-chemistry.org This method, which can be promoted by the oxidation of potassium iodide (KI) with Oxone®, represents an environmentally conscious approach. organic-chemistry.org The reaction often utilizes wet alumina, which helps to neutralize the acidic conditions that can arise, thereby facilitating the cyclization process to yield N-tosyl iodopiperidines in good yields. organic-chemistry.org The reactivity of the N-tosyl protected iodide has been demonstrated in cobalt-catalyzed cross-coupling reactions, although it sometimes results in lower yields compared to its N-Boc counterpart. nih.gov

Synthesis of N-Cbz-4-Iodopiperidine (Benzyl this compound-1-carboxylate)

Benzyl this compound-1-carboxylate (N-Cbz-4-iodopiperidine) serves as another important building block in organic synthesis, particularly in pharmaceutical development. lookchem.com Its synthesis typically mirrors that of the N-Boc analogue, starting from N-Cbz-4-hydroxypiperidine. The hydroxyl group is converted to an iodide using standard iodination conditions, such as those of the Appel reaction (triphenylphosphine and iodine). The Cbz group is stable to these conditions and provides a robust protecting group that can be removed later via hydrogenolysis.

Comparative Analysis of Synthetic Efficiency and Scalability

The choice of a synthetic route to this compound derivatives is governed by factors including yield, stereochemical control, cost, and scalability. Each of the primary methods presents a unique profile of advantages and disadvantages.

The aza-Prins cyclization stands out for its elegance and efficiency. It is a one-pot, three-component reaction that constructs the piperidine ring and installs the iodide in a single, highly diastereoselective step. thieme-connect.com Reported yields are consistently high (80-92%), and the stereochemical outcome is predictable. thieme-connect.comresearchgate.net This convergence makes it an attractive route for synthesizing complex, substituted piperidines. However, its scope is primarily limited to N-tosyl amines and aliphatic aldehydes. researchgate.net

The iodination of 4-hydroxypiperidine precursors is a more traditional and widely applicable method. It can be used with various N-protecting groups (Boc, Cbz, etc.). The main challenge for scalability is the use of stoichiometric triphenylphosphine, which generates an equivalent of triphenylphosphine oxide. google.comgoogle.com The removal of this byproduct is a significant hurdle in large-scale production, often requiring extensive chromatography, which increases costs and solvent waste. The alternative, converting a tosyloxy or mesyloxy derivative with an iodide salt, is a cleaner process more amenable to scale-up. acs.org

The iodocyclization of unsaturated tosylamides using Oxone®/KI is presented as an environmentally friendly option. organic-chemistry.org By avoiding harsh reagents and problematic byproducts, it aligns with the principles of green chemistry, a factor of increasing importance in industrial synthesis.

Table 2: Comparative Analysis of Synthetic Routes to 4-Iodopiperidines

| Method | Key Features | Advantages | Disadvantages | Scalability Considerations |

|---|---|---|---|---|

| Aza-Prins Cyclization | One-pot, 3-component reaction of homoallylamine, aldehyde, and iodine source. thieme-connect.com | High yields (80-92%); Excellent, predictable diastereoselectivity (trans). thieme-connect.comresearchgate.net | Primarily limited to N-tosyl derivatives and aliphatic aldehydes. researchgate.net | Favorable due to convergence and high efficiency; requires optimization of catalyst loading. |

| Iodination of 4-Hydroxypiperidine | Nucleophilic substitution (e.g., Appel reaction). google.comgoogle.com | Broad substrate scope (various N-protecting groups). | Stoichiometric triphenylphosphine oxide byproduct complicates purification. google.comgoogle.com | Challenged by byproduct removal; conversion from sulfonate esters is a more scalable alternative. |

| Iodocyclization | Intramolecular cyclization of unsaturated N-tosylamides. organic-chemistry.org | Environmentally friendly (uses Oxone®/KI). organic-chemistry.org | Primarily demonstrated for N-tosyl derivatives. | Favorable due to "green" reagents and simpler workup. |

Reactivity and Advanced Chemical Transformations of 4 Iodopiperidine

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 4-iodopiperidine, these reactions have been extensively explored to introduce aryl, alkyl, and other functional groups, leading to the synthesis of valuable compounds.

Cobalt-Catalyzed Functionalization

Cobalt-catalyzed cross-coupling reactions have emerged as a cost-effective and less toxic alternative to traditional palladium- and nickel-based systems. researchgate.net These methods often exhibit high efficiency, broad functional group tolerance, and unique reactivity profiles.

The cobalt-catalyzed arylation of this compound with Grignard reagents provides an efficient route to 4-arylpiperidines, which are key structural units in many biologically active molecules. nih.govmdpi.com Research has demonstrated that a catalytic system composed of cobalt(II) chloride (CoCl₂) and 1,1,2,2-tetramethylcyclopropane-1,2-dicarbonitrile (TMCD) effectively promotes the cross-coupling of N-protected 4-iodopiperidines with a variety of aryl Grignard reagents. nih.gov

The reaction proceeds under mild conditions, typically at 0 °C to room temperature in tetrahydrofuran (B95107) (THF), and tolerates a wide range of functional groups on the aryl Grignard reagent. nih.gov Both electron-donating and electron-withdrawing substituents on the aromatic ring are well-tolerated, leading to good to excellent yields of the corresponding 4-arylpiperidine products. nih.govmdpi.com For instance, the coupling of N-Boc-4-iodopiperidine with phenylmagnesium bromide in the presence of 5 mol% CoCl₂ and 6 mol% TMCD affords the desired 4-phenylpiperidine (B165713) in high yield. nih.gov The scope of the reaction extends to sterically hindered Grignard reagents, such as o-tolylmagnesium bromide, and heterocyclic Grignard reagents, like 3-pyridylmagnesium bromide. nih.govmdpi.com

Table 1: Cobalt-Catalyzed Arylation of N-Boc-4-iodopiperidine with Various Grignard Reagents

| Entry | Grignard Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Phenylmagnesium bromide | N-Boc-4-phenylpiperidine | 81 | nih.gov |

| 2 | p-Tolylmagnesium bromide | N-Boc-4-(p-tolyl)piperidine | 88 | nih.gov |

| 3 | m-Methoxyphenylmagnesium bromide | N-Boc-4-(m-methoxyphenyl)piperidine | 85 | nih.gov |

| 4 | p-Fluorophenylmagnesium bromide | N-Boc-4-(p-fluorophenyl)piperidine | 75 | nih.gov |

| 5 | o-Tolylmagnesium bromide | N-Boc-4-(o-tolyl)piperidine | 88 | nih.gov |

| 6 | 3-Pyridylmagnesium bromide | N-Boc-4-(3-pyridyl)piperidine | 96 | mdpi.com |

Cobalt catalysis has also been successfully applied to the cross-coupling of this compound with organozinc reagents, enabling the introduction of alkyl groups. These reactions provide a valuable method for the synthesis of 4-alkylpiperidines. A notable example is the cobalt-catalyzed coupling of N-Boc-4-iodopiperidine with di(4-chlorobutyl)zinc, which proceeds in good yield. uni-muenchen.de The scalability of this method has been demonstrated, highlighting its potential for larger-scale synthetic applications. uni-muenchen.de

The preparation of functionalized organozinc reagents, which can contain sensitive groups like esters and carbamates, further expands the scope of this transformation. uni-muenchen.de This allows for the synthesis of complex piperidine (B6355638) derivatives with diverse functionalities.

Table 2: Cobalt-Catalyzed Alkylation of N-Boc-4-iodopiperidine

| Entry | Organozinc Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Di(4-chlorobutyl)zinc | N-Boc-4-(4-chlorobutyl)piperidine | 66 | uni-muenchen.de |

| 2 | Di(4-chlorobutyl)zinc (5 mmol scale) | N-Boc-4-(4-chlorobutyl)piperidine | 58 | uni-muenchen.de |

A significant advantage of cobalt-catalyzed cross-coupling reactions is their high chemoselectivity. These reactions can be performed in the presence of various functional groups, such as esters and carbonates, without affecting the coupling process. nih.gov For example, the arylation of N-Boc-4-iodopiperidine with a Grignard reagent bearing a carbonate substituent proceeds smoothly, demonstrating the selective nature of the cobalt catalyst. nih.gov

Furthermore, cobalt-catalyzed reactions have shown to be diastereoselective. mdpi.com While the provided search results highlight the development of diastereoselective cobalt-catalyzed cross-couplings, specific examples detailing the diastereoselectivity with this compound substrates were not explicitly found. However, the general principle of achieving diastereoselectivity in such systems is well-established. uni-muenchen.de

Cross-Coupling with Organozinc Reagents for Alkylation

Nickel-Catalyzed Reductive Coupling Reactions

Nickel-catalyzed reductive cross-coupling has emerged as a powerful strategy for the formation of C(sp²)–C(sp³) bonds, and it has been successfully applied to the functionalization of this compound. nih.govresearchgate.net In these reactions, an alkyl electrophile, such as this compound, is coupled with an aryl halide in the presence of a nickel catalyst and a stoichiometric reductant, typically manganese metal (Mn⁰). nih.gov

For instance, the reductive cross-coupling of N-Boc-4-iodopiperidine with N-benzyl-6-bromo-isoquinolone, catalyzed by NiBr₂·glyme and a bipyridine ligand, affords the corresponding coupled product in good yield. nih.gov Interestingly, in some cases, the presence of an iodide additive like potassium iodide (KI) can influence the reaction outcome, although for the coupling with this compound, it was found to be effective even without KI. nih.gov This methodology tolerates a variety of heterocyclic coupling partners, including pyridines, pyrimidines, and indoles. researchgate.net

Table 3: Nickel-Catalyzed Reductive Coupling of N-Boc-4-iodopiperidine

| Entry | Aryl Halide | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | N-benzyl-6-bromo-isoquinolone | N-Boc-4-(N-benzyl-isoquinolon-6-yl)piperidine | 71 | nih.gov |

Palladium-Catalyzed Transformations (e.g., Heck-type coupling)

Palladium catalysts are widely used in cross-coupling reactions, and they have also been employed for the functionalization of this compound. The Heck reaction, a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, is a cornerstone of C-C bond formation. organic-chemistry.org While the classic Heck reaction involves aryl/vinyl halides, variations involving alkyl halides have been developed.

A palladium-catalyzed, intermolecular Heck-type coupling of unactivated primary and secondary alkyl iodides with alkenes has been reported. nih.gov This methodology, which proceeds under mild conditions, is applicable to a diverse range of alkyl iodides, including those with β-hydrogens, and various alkenes. nih.gov While specific examples using this compound were not detailed in the provided search results, the general applicability of this method suggests its potential for the vinylation of the 4-position of the piperidine ring.

Furthermore, recent patents have described palladium-catalyzed cross-coupling strategies, including Heck-type couplings, for the synthesis of complex molecules containing the piperidine scaffold.

Radical-Mediated Reactions

The generation and subsequent reaction of radical species offer a powerful and versatile strategy in modern organic synthesis. The carbon-iodine bond in this compound is relatively weak, making it a suitable precursor for the generation of a piperidin-4-yl radical under various conditions. This radical intermediate can then participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Halogen Atom Transfer (XAT) has emerged as a significant method for generating alkyl radicals from the corresponding alkyl halides. rsc.orgd-nb.info In this process, a radical species abstracts the halogen atom from the alkyl halide, leading to the formation of a new alkyl radical. researchgate.net This approach is particularly useful for generating radicals from unactivated alkyl halides, which have highly negative reduction potentials, making their direct reduction challenging. nih.gov

Recent studies have demonstrated the utility of α-aminoalkyl radicals, generated from the oxidation of simple trialkylamines under visible light photocatalysis, as effective XAT agents. rsc.org These nucleophilic radicals can efficiently cleave the C-I bond in substrates like N-protected 4-iodopiperidines to generate the corresponding secondary alkyl radical. nih.govacs.org This piperidin-4-yl radical can then be intercepted in various synthetic transformations. For instance, a synergistic approach combining photoexcited ketone catalysis, XAT, and nickel catalysis has been developed for the cross-electrophile coupling of unactivated iodoalkanes, including N-protected 4-iodopiperidines, with (hetero)aryl bromides. nih.govacs.org This method allows for the formation of C(sp³)–C(sp²) bonds under mild conditions and has been successfully applied to the late-stage modification of medicinally relevant molecules. nih.govacs.org

Another strategy involves the use of amine-ligated boryl radicals, generated under photocatalytic conditions, to activate alkyl iodides via XAT. d-nb.info This method has been applied to the alkynylation of alkyl halides. Furthermore, the combination of α-aminoalkyl radical-mediated XAT with desaturative cobalt catalysis provides a mild route to olefins from alkyl halides, overriding traditional E2-selectivity. organic-chemistry.org

Single-Electron Transfer (SET) represents another fundamental pathway for generating alkyl radicals from alkyl halides. rsc.org In a SET process, an electron is transferred from a donor (reductant) to the alkyl halide, leading to the formation of a radical anion which then fragments to release the halide anion and the desired alkyl radical. sigmaaldrich.com This process is a cornerstone of photoredox catalysis, where a photocatalyst, upon excitation by visible light, can act as a potent single-electron donor or acceptor. rsc.orgsigmaaldrich.com

The generation of alkyl radicals via SET can be classified into oxidative and reductive quenching cycles of the photocatalyst. sigmaaldrich.com The feasibility of a SET event can often be predicted by considering the redox potentials of the catalyst and the substrate. sigmaaldrich.com While unactivated alkyl iodides possess highly negative reduction potentials, making direct SET challenging, various catalytic systems have been developed to overcome this. nih.gov

Electron donor-acceptor (EDA) complexes offer a pathway for radical generation, often without the need for an external photocatalyst. rsc.orgchemrxiv.org Irradiation of an EDA complex formed between an electron donor and an acceptor with visible light can induce a SET, leading to the formation of radical ions and subsequently the desired radical species. chemrxiv.org

A notable application of radical generation from this compound is the 1,2-aminoxyalkylation of alkenes. In a recently developed method, tert-butyl this compound-1-carboxylate serves as a C-radical precursor in a reaction with alkenes and TEMPONa, mediated by an aryldiazonium salt which acts as an XAT mediator. nih.govrsc.org

In this transformation, aryl radicals, generated through a SET reduction of the aryldiazonium salt by TEMPONa, engage in XAT with the alkyl iodide (tert-butyl this compound-1-carboxylate) to produce the piperidin-4-yl radical. nih.gov This radical then adds to an electrophilic alkene, and the resulting adduct radical is trapped by TEMPO to yield the 1,2-aminoxyalkylation product. nih.gov This reaction proceeds under mild, transition-metal-free conditions. nih.gov

When tert-butyl this compound-1-carboxylate was reacted with methyl acrylate (B77674) under these conditions, the corresponding alkoxyamine product was formed, albeit in a lower yield (35-42%) compared to reactions involving tertiary alkyl iodides. nih.govrsc.org

Table 1: 1,2-Aminoxyalkylation of Methyl Acrylate with Various Alkyl Iodides

| Alkyl Iodide Precursor | Product Yield (%) |

|---|---|

| 1-Iodoadamantane | 73-82% nih.gov |

| 2-Iodo-2-methylpropane | 55% rsc.org |

| 1-Iodo-1-methylcyclohexane | 64% rsc.org |

| tert-Butyl this compound-1-carboxylate | 35-42% nih.govrsc.org |

The piperidin-4-yl radical generated from this compound can also be utilized in the hydroalkylation of unsaturated systems. A method for the hydroalkylation of 3-methyleneisoindolin-1-ones using unactivated iodoalkanes has been developed, employing visible light photocatalysis and a halogen atom transfer (XAT) process. rsc.org This strategy allows for the late-stage modification of iodoalkanes derived from pharmaceutically relevant molecules, producing a variety of structurally diverse hydroalkylation products. rsc.org Mechanistic studies, including radical trapping and clock experiments, have confirmed the generation of alkyl radical intermediates in the catalytic cycle. rsc.org

Application in 1,2-Aminoxyalkylation of Alkenes

Nucleophilic Substitution Reactions

The carbon-iodine bond in this compound is susceptible to nucleophilic attack, allowing for the displacement of the iodide leaving group. This reactivity is central to the functionalization of the piperidine ring at the 4-position.

The SN2 (bimolecular nucleophilic substitution) reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, resulting in an inversion of stereochemistry at the reaction center. pearson.commasterorganicchemistry.comlibretexts.orgvisualizeorgchem.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.comlibretexts.orgbits-pilani.ac.in

The structure of the alkyl halide plays a crucial role, with less sterically hindered substrates reacting faster. masterorganicchemistry.comdalalinstitute.com Secondary halides like this compound can undergo SN2 reactions, though they may be slower than primary halides. saskoer.ca The nature of the nucleophile is also critical, with stronger nucleophiles generally favoring the SN2 pathway. uci.edu

This compound can react with a variety of carbon and heteroatom nucleophiles via an SN2 mechanism.

Carbon Nucleophiles: Organometallic reagents like Grignard reagents can be used to form new carbon-carbon bonds at the 4-position of the piperidine ring.

Heteroatom Nucleophiles: A wide array of heteroatom nucleophiles, including those based on oxygen, nitrogen, and sulfur, can displace the iodide. numberanalytics.com Examples include:

Oxygen Nucleophiles: Alkoxide ions (RO⁻) can react to form ethers. numberanalytics.com

Nitrogen Nucleophiles: Amines (RNH₂) can be used to introduce new amino groups. numberanalytics.com

The choice of solvent is also important in SN2 reactions. Polar aprotic solvents are often preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus preserving its reactivity. dalalinstitute.comuci.edu

Applications of 4 Iodopiperidine As a Versatile Synthetic Building Block

In Organic Synthesis of Complex Molecules

The carbon-iodine bond in 4-iodopiperidine provides a reactive handle for forming new carbon-carbon, carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, making it a valuable synthon in the synthesis of intricate molecules. google.comgoogle.com

Construction of Substituted Piperidine (B6355638) Scaffolds

The piperidine ring is a fundamental scaffold found in numerous natural products and synthetic compounds with significant biological activity. nih.gov this compound serves as a key starting material for creating a wide array of substituted piperidines. researchgate.net Its ability to participate in various coupling reactions allows for the introduction of alkyl, aryl, and other functional groups at the 4-position of the piperidine ring.

One notable method for creating substituted piperidines is the aza-Prins cyclization, which can yield this compound derivatives. researchgate.netresearchgate.net These derivatives can then be further functionalized. Additionally, organometallic scaffolding strategies have been developed to construct highly substituted piperidines in a controlled manner, demonstrating the versatility of piperidine-based building blocks. nih.gov

Synthesis of 4-Arylpiperidine Moieties

The 4-arylpiperidine structural motif is a prominent feature in a wide range of pharmacologically active agents. google.comnih.gov N-protected this compound is a crucial precursor for synthesizing these important structures. google.comgoogle.com Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Kumada-Corriu couplings, are frequently employed to forge the bond between the piperidine ring and an aryl group. nih.govgoogleapis.com

For instance, cobalt-catalyzed cross-coupling reactions between N-Boc-4-iodopiperidine and various aryl Grignard reagents have been shown to be an efficient and chemoselective method for producing 4-arylpiperidines. nih.govmdpi.com These reactions often proceed in good to excellent yields and are tolerant of a range of functional groups on the aryl partner. mdpi.com

Table 1: Examples of Cobalt-Catalyzed Arylation of N-Boc-4-iodopiperidine

| Aryl Grignard Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenylmagnesium bromide | N-Boc-4-phenylpiperidine | 88 | mdpi.com |

| 4-Methoxyphenylmagnesium bromide | N-Boc-4-(4-methoxyphenyl)piperidine | 92 | mdpi.com |

| 2-Tolylmagnesium bromide | N-Boc-4-(2-tolyl)piperidine | 88 | nih.gov |

| 3-Pyridylmagnesium bromide | N-Boc-4-(3-pyridyl)piperidine | 96 | mdpi.com |

Data sourced from studies on cobalt-catalyzed cross-coupling reactions. nih.govmdpi.com

Modular Assembly of Advanced Organic Frameworks

The concept of modular assembly, where complex structures are built from well-defined building blocks, is central to modern organic synthesis. This compound and its derivatives fit perfectly into this paradigm. cymitquimica.com Their defined structure and predictable reactivity allow for their incorporation into larger, more complex systems, including metal-organic frameworks (MOFs). rsc.orgrsc.orgnih.gov MOFs are porous materials with applications in areas like gas storage and catalysis. frontiersin.org The piperidine unit can be integrated into the organic linkers used to construct these frameworks, potentially imparting specific properties to the final material.

In Pharmaceutical and Medicinal Chemistry

The piperidine nucleus is a privileged scaffold in drug discovery, appearing in a vast number of approved therapeutic agents. nih.gov Consequently, this compound serves as a critical intermediate in the synthesis of novel drug candidates. chemimpex.comchemimpex.com

Intermediate for Novel Drug Candidates Targeting Neurological Disorders

The 4-arylpiperidine core is particularly prevalent in drugs targeting the central nervous system (CNS). this compound is a key starting material for the synthesis of compounds being investigated for the treatment of various neurological disorders. chemimpex.comchemimpex.comnih.gov The ability to readily synthesize a library of 4-arylpiperidines from this intermediate allows medicinal chemists to explore the structure-activity relationships of potential drug candidates, optimizing their efficacy and selectivity for specific biological targets in the brain. mdpi.comrjonco.comnih.gov

Key Precursor in the Synthesis of (±)-Preclamol

A specific and important application of this compound is in the synthesis of (±)-Preclamol, an antipsychotic drug candidate. researchgate.net A short and efficient synthesis of (±)-Preclamol has been developed where a key step involves the cobalt-catalyzed cross-coupling of N-Boc-3-iodopiperidine with m-methoxyphenylmagnesium bromide. nih.govmdpi.com Although this example uses the 3-iodo isomer, similar cobalt-catalyzed cross-coupling methodology has been extensively demonstrated with this compound, highlighting the utility of iodopiperidines in synthesizing such biologically active molecules. researchgate.netmdpi.comacs.orglookchem.com The reaction proceeds with high efficiency, affording the 3-arylated piperidine intermediate in an 88% yield, which is then converted to (±)-Preclamol through deprotection and reductive amination steps. nih.govmdpi.com

Synthetic Utility in the Development of Bacterial Topoisomerase Inhibitors

The rise of multidrug-resistant bacteria presents a significant global health challenge, necessitating the development of novel antibacterial agents. medchemexpress.com Bacterial topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes for bacterial survival and represent validated targets for antibacterial drugs. nih.govmedchemexpress.com this compound has proven to be a crucial building block in the synthesis of a new class of drugs known as novel bacterial topoisomerase inhibitors (NBTIs). medchemexpress.comfrontiersin.org

In the development of new NBTIs, this compound is utilized in key synthetic steps. For instance, the synthesis of certain NBTIs begins with the reductive amination of an aldehyde with this compound to form an essential intermediate. frontiersin.org This intermediate can then undergo further reactions, such as Heck-type coupling under photocatalytic conditions, to generate the final complex molecules with potential antibacterial activity. frontiersin.org The use of this compound allows for the introduction of the piperidine moiety, which is often a critical component of the pharmacophore that interacts with the bacterial topoisomerase enzymes. medchemexpress.com

A study focused on the development of novel bacterial topoisomerase inhibitors assisted by computational screening detailed the synthesis of various analogues. frontiersin.orgrsc.org The synthesis of (E)-alkene, alkane, and syn-diol compounds commenced with the reductive amination of an aldehyde with this compound to yield a key intermediate. frontiersin.org

Synthesis of Other Biologically Active Piperidine Derivatives

Beyond its role in developing NBTIs, this compound is a versatile precursor for a wide range of other biologically active piperidine derivatives. Its utility stems from its ability to participate in various coupling reactions, allowing for the attachment of diverse molecular fragments to the piperidine core. The tert-butoxycarbonyl (Boc) protected form, N-Boc-4-iodopiperidine, is widely used in organic synthesis due to its enhanced stability and solubility. researchgate.net

This compound serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. researchgate.netambeed.com The unique structure of this compound facilitates the development of novel therapeutic agents by allowing for the introduction of the piperidine scaffold into the target molecule. researchgate.netambeed.com For example, it has been used in the synthesis of Telacebec (Q-203), a drug candidate for the treatment of tuberculosis that inhibits the cytochrome bc1 complex. oncoscience.us The synthesis of a key intermediate for Telacebec involves a cross-coupling reaction of a Grignard reagent with N-Boc-4-iodopiperidine. oncoscience.us

Furthermore, this compound is employed in the synthesis of compounds investigated for their potential in treating PI3Kδ related disorders, which include various inflammatory diseases and cancers. crownbio.com In one patented synthesis, tert-butyl this compound-1-carboxylate was used as a starting material to prepare a key intermediate for a PI3Kδ inhibitor. crownbio.com

Table 1: Examples of Biologically Active Compounds Synthesized Using this compound Derivatives

| Compound/Intermediate Class | Therapeutic Area | Synthetic Role of this compound |

| Novel Bacterial Topoisomerase Inhibitors | Antibacterial | Reductive amination to form a key piperidine-containing intermediate frontiersin.org |

| Telacebec (Q-203) Intermediate | Tuberculosis | Cross-coupling reaction with a Grignard reagent oncoscience.us |

| PI3Kδ Inhibitor Intermediate | Inflammation, Cancer | Starting material for the synthesis of a key substituted phenyl-piperidine intermediate crownbio.com |

| Neurological Disorder Agents | Neurology | Key intermediate for the synthesis of various pharmaceuticals researchgate.netambeed.com |

Role in Enhancing Efficacy and Selectivity of Drug Candidates

The strategic incorporation of the this compound moiety can significantly influence the pharmacological properties of a drug candidate, including its efficacy and selectivity. researchgate.net The unique structure of this building block allows for precise modifications of drug candidates, which is a critical aspect of modern drug design aimed at creating more effective and targeted treatments. researchgate.net The ability to perform site-selective C-H alkylation of complex arenes using a two-step thianthrenation-reductive alkylation sequence with 1-boc-4-iodopiperidine highlights its utility in late-stage functionalization of drug-like molecules. This method allows for the linkage of two complex building blocks, which is a valuable strategy in drug discovery.

The piperidine skeleton itself is known to favorably impact the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. nih.gov By providing a robust scaffold that can be readily functionalized, this compound enables the exploration of a wider chemical space around a pharmacophore, leading to the identification of candidates with improved binding affinity, enhanced metabolic stability, and greater selectivity for their biological target. nih.govresearchgate.net

In Material Science

The applications of this compound extend beyond the realm of medicinal chemistry into the field of material science, where it serves as a precursor for advanced materials with specialized properties.

Precursor for Advanced Polymeric Materials

This compound and its derivatives are utilized in the formulation of advanced polymeric materials. researchgate.netambeed.com These polymers often require specific chemical properties for their intended applications, such as in electronics and coatings. researchgate.net The incorporation of the piperidine moiety can influence the physical and chemical characteristics of the resulting polymer, such as its thermal stability, solubility, and mechanical properties. The reactivity of the iodine atom allows for the polymerization process or for post-polymerization modifications, enabling the creation of functional polymers with tailored characteristics. researchgate.net For instance, Z-4-iodopiperidine is noted for its applications in developing novel polymers and materials, contributing to advancements in fields like electronics and nanotechnology. ambeed.com

Mechanistic Investigations of 4 Iodopiperidine Reactivity

Elucidation of Reaction Pathways in Metal-Catalyzed Processes

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 4-iodopiperidine serves as a valuable sp³-hybridized coupling partner. The mechanisms of these reactions, typically involving catalysts based on palladium, nickel, or cobalt, follow a series of fundamental steps. fiveable.memdpi.com The generally accepted catalytic cycle for many cross-coupling reactions begins with an oxidative addition step, where the metal catalyst inserts into the C-I bond of this compound, increasing the metal's oxidation state. fiveable.mesyr.edu This is followed by transmetalation , where an organometallic nucleophile (like a Grignard reagent) transfers its organic group to the catalyst center. nih.govacs.org The cycle concludes with reductive elimination , where the two coupled organic fragments are expelled from the metal center, forming the final product and regenerating the active catalyst. fiveable.mesyr.edu

Cobalt-catalyzed arylations of N-protected 4-iodopiperidines with Grignard reagents have been investigated to produce 4-arylpiperidines, which are common motifs in bioactive molecules. nih.govresearchgate.net Studies show that in the absence of a cobalt catalyst, no reaction occurs between N-Boc-4-iodopiperidine and phenylmagnesium bromide. nih.gov The introduction of a cobalt catalyst, such as Co(acac)₃, is essential for the transformation to proceed. nih.gov The reaction tolerates a variety of substituents on the aryl Grignard reagent, including both electron-donating and electron-withdrawing groups, with little impact on the reaction's success. nih.gov This suggests a robust catalytic cycle that is not overly sensitive to the electronic properties of the nucleophilic partner.

| Entry | Aryl Grignard Reagent (ArMgBr) | Yield (%) nih.gov |

| 1 | Phenyl | 83 |

| 2 | 4-Methylphenyl | 85 |

| 3 | 4-(Dimethylamino)phenyl | 76 |

| 4 | 3-Methoxyphenyl | 86 |

| 5 | 4-Fluorophenyl | 80 |

| 6 | 4-(Trifluoromethyl)phenyl | 82 |

| Reaction Conditions: N-Boc-4-iodopiperidine, ArMgBr, Co(acac)₃, TMEDA, THF, 0 °C to rt. |

Similarly, nickel-catalyzed reductive cross-coupling reactions have been employed. acs.org In one study, the coupling of N-Boc this compound with N-Boc 6-bromo isoquinolone was successful in the presence of a nickel catalyst, affording the coupled product in good yield. acs.org Mechanistic considerations in related nickel-catalyzed reductive couplings suggest a pathway that does not involve pre-formed organometallic reagents. acs.org Palladium catalysis has also been used for the reductive alkylation of arenes with 1-Boc-4-iodopiperidine. researchgate.net These studies highlight the necessity of the metal catalyst and appropriate ligands to facilitate the key steps of the reaction pathway. researchgate.net

Identification and Characterization of Radical Intermediates

While many metal-catalyzed reactions proceed through organometallic intermediates, an increasing number of transformations involving alkyl halides are understood to involve radical pathways. The generation of an alkyl radical from this compound can be achieved through processes like single-electron transfer (SET) or halogen-atom transfer (XAT), often initiated by photoredox catalysis. rsc.orgrsc.org

The involvement of radical intermediates in the reaction of N-protected 4-iodopiperidines has been demonstrated through specific mechanistic experiments. rsc.orgrsc.org In a photocatalytic hydroalkylation reaction, the generation of an alkyl radical from this compound was confirmed using two standard techniques: a radical scavenger experiment and a radical clock experiment. rsc.org

| Experiment Type | Reagent/Conditions | Observation | Conclusion |

| Radical Scavenger | Reaction performed in the presence of TEMPO. rsc.org | No desired product was formed; a radical trapping adduct was identified. | The reaction proceeds via a radical intermediate. rsc.org |

| Radical Clock | Cyclopropyl methyl iodide used as a radical source. rsc.org | A ring-opened product was obtained. | Confirms the generation of an alkyl radical during the reaction. rsc.org |

In the radical scavenger experiment, the addition of 2,2,6,6-tetramethylpiperidinyloxy (TEMPO), a well-known radical trap, completely inhibited the formation of the desired product. Instead, an adduct formed between TEMPO and the presumed radical intermediate was detected, providing strong evidence for the radical's existence. rsc.orgresearchgate.netchimia.ch The radical clock experiment utilized a substrate designed to undergo a rapid, predictable rearrangement if a radical is formed. The observation of the rearranged product confirms that a radical intermediate was generated with a lifetime sufficient to undergo this characteristic reaction. rsc.org These experiments collectively provide compelling evidence that, under certain photocatalytic conditions, the C-I bond of this compound can undergo homolytic cleavage to generate a piperidin-4-yl radical, which then participates in subsequent bond-forming steps. rsc.orgrsc.org

Stereochemical Course and Diastereoselectivity of Transformations

The stereochemical outcome of reactions involving the formation of the this compound ring or its subsequent functionalization is of paramount importance for controlling the three-dimensional structure of the final products. The aza-Prins cyclization is a notable method for synthesizing substituted 4-iodopiperidines with a high degree of stereocontrol. researchgate.netresearchgate.net

In this reaction, a homoallyl N-tosylamine reacts with an aldehyde in the presence of a promoter like trimethylsilyl (B98337) iodide to form a this compound. researchgate.net The reaction proceeds with high diastereoselectivity, favoring the formation of the trans isomer. researchgate.net

| Aldehyde Reactant (R-CHO) | trans/cis Ratio | Reference |

| Isovaleraldehyde | 97:3 | researchgate.net |

| Pivalaldehyde | 95:5 | researchgate.net |

| Cyclohexanecarboxaldehyde | 94:6 | researchgate.net |

| Reaction Conditions: Homoallyl N-tosylamine, Aldehyde, Trimethylsilyl iodide. |

The observed trans selectivity is rationalized by a mechanism involving an antiperiplanar attack of the terminal alkene onto an intermediate N-acyliminium ion. This leads to the formation of an incipient secondary carbocation, which is then trapped by the iodide nucleophile. The iodide attacks from the equatorial position to relieve steric strain, resulting in the thermodynamically favored trans product. researchgate.net X-ray crystal structures of the products have corroborated this stereochemical assignment. researchgate.net

Other reactions also exhibit distinct stereochemical preferences. For instance, the oxidative decarboxylation and subsequent β-iodination of certain amino acid precursors to form substituted piperidines exclusively yields a trans relationship between the substituents at the C-2 and C-3 positions. acs.org Conversely, other synthetic strategies, such as the hydrogenation of unsaturated piperidinone precursors, can be tailored to produce cis-configured disubstituted piperidines. nih.gov This demonstrates that the stereochemical course is highly dependent on the reaction mechanism, and a careful choice of methodology allows for the selective synthesis of specific diastereomers.

Kinetic and Thermodynamic Considerations in C-I Bond Reactivity

The reactivity of this compound is fundamentally governed by the kinetics and thermodynamics of its C-I bond cleavage. The strength of this bond and the energy barrier to its dissociation are critical factors that determine the conditions required for a reaction to occur. Computational and experimental studies on the cleavage of C-X bonds provide insight into the nature of the transition state. escholarship.orgcmu.edu

Studies on the kinetics of C-I bond cleavage for a series of alkyl iodides on a silver surface have shown that the activation barrier is sensitive to the nature of the substituent groups. cmu.edu While this compound itself was not in the specific data set, the results for analogous cyclic and acyclic iodides are instructive. The activation barriers can be correlated with substituent constants, suggesting that the transition state for C-I cleavage is slightly anionic, meaning the carbon atom of the C-I bond has a slightly greater electron density in the transition state than in the ground state. cmu.edu However, the low magnitude of the reaction constants indicates that the transition state is "early" along the reaction coordinate and resembles the initial state iodide, implying a significant degree of homolytic (radical-like) character in the bond-breaking process. cmu.edu

| Alkyl Iodide | C-I Cleavage Barrier (kJ/mol) cmu.edu |

| CH₃I | 48 ± 3 |

| CH₃CH₂I | 45 ± 2 |

| (CH₃)₂CHI | 43 ± 2 |

| (CH₃)₃CI | 41 ± 2 |

| Cyclohexyl Iodide | 42 ± 2 |

| Data for C-I bond cleavage on a Ag(111) surface. |

Furthermore, the course of a reaction can be dictated by whether it is under kinetic or thermodynamic control. In some iodoaminocyclization reactions to form piperidines, the initially formed product (the kinetic product) may not be the most stable isomer. researchgate.net Over time or under different conditions, this can rearrange to the thermodynamic product. Understanding these energy landscapes is essential for controlling product distribution. In many metal-catalyzed processes, the oxidative addition of the C-I bond to the metal center is considered the turnover-limiting or rate-determining step, meaning its activation energy is the highest in the catalytic cycle. rsc.org Therefore, factors that lower this barrier, such as the choice of metal, ligand, and solvent, are critical for efficient catalysis.

Computational Chemistry Approaches in 4 Iodopiperidine Research

Theoretical Prediction of Reaction Pathways and Energetics

The prediction of reaction pathways and their associated energetics is a cornerstone of computational chemistry, offering a window into the feasibility and kinetics of chemical transformations. Density Functional Theory (DFT) is a particularly powerful method for these investigations, allowing for the calculation of transition state geometries and activation energies.

One of the fundamental reactions involving 4-iodopiperidine is nucleophilic substitution, where the iodine atom is displaced by a nucleophile. For instance, in the synthesis of a Mycobacterium tuberculosis thymidylate kinase (MtbTMPK) inhibitor, a key step involves the S_N2 reaction of this compound with pyrimidine-2,4-dione. acs.org Computational models can elucidate the energy profile of such S_N2 reactions. These reactions proceed via a single transition state where the nucleophile attacks the carbon atom bonded to the iodine, leading to an inversion of stereochemistry. libretexts.org The reaction rate is dependent on the strength of the carbon-halogen bond, with the C-I bond being the weakest among halogens, making iodoalkanes highly reactive in these substitutions. savemyexams.com

DFT calculations can also be employed to study more complex, metal-catalyzed cross-coupling reactions. For example, in the cobalt-catalyzed cross-coupling of N-Boc-4-iodopiperidine with aryl Grignard reagents, computational studies can help to understand the influence of electronic properties of the substituents on the reaction outcome. mdpi.com Such studies might explore the energetics of different proposed catalytic cycles, such as an Fe(I)/Fe(II)/Fe(III) pathway, by calculating the energies of intermediates and transition states. nih.gov For instance, the activation barrier for a bromine-atom transfer in a model system has been calculated to be 6.8 kcal/mol. nih.gov

Furthermore, theoretical methods can predict the feasibility of reaction pathways under different conditions. Machine learning models are being developed that can predict reaction barriers with increasing accuracy, offering a significant speed advantage over traditional quantum chemistry calculations. mit.eduosti.gov These approaches can screen a vast number of potential reactions to identify the most promising synthetic routes.

Below is a table summarizing representative computational data for reactions involving haloalkanes, which can serve as a model for understanding the reactivity of this compound.

| Reaction Type | Model System | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Br-atom Transfer | Fe(II) complex + Bromocycloheptane | DFT | 6.8 | nih.gov |

| S_N2 Reaction | Chloromethane + OH⁻ | N/A (General Model) | N/A | libretexts.org |

| Halogen Dance | Lithiated Halogenated Substrate | DFT | Underestimation by ~4.3 kcal/mol |

This table presents data from model systems to illustrate the application of computational methods in predicting reaction energetics. Specific values for this compound would require dedicated calculations.

Molecular Docking Studies for Structure-Based Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in structure-based drug design (SBDD), where the goal is to design a ligand that fits into the binding site of a biological target, such as a protein or enzyme. saromics.comvwr.com The this compound moiety is a valuable scaffold in drug design, and docking studies can help to rationalize the binding modes of its derivatives and guide the design of new, more potent inhibitors. researchgate.net

In the development of novel bacterial topoisomerase inhibitors, for example, a computational docking model was used to prioritize compounds for synthesis. nih.gov Derivatives containing a this compound unit were synthesized and their predicted docking poses showed interactions with key residues, such as Asp83 in the GyrA binding pocket. nih.govacs.org These studies often involve generating a library of virtual compounds and screening them for their binding affinity to the target protein. nih.gov

The results of docking studies are typically reported as a docking score, which is an estimation of the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction. For instance, in a study of N-phenyl piperazine (B1678402) derivatives as potential anti-diabetic agents, compounds with strong binding energies were identified through docking, with scores as low as -8.49 kcal/mol. mit.edu

The following table presents examples of molecular docking studies on piperidine (B6355638) derivatives, highlighting the target, the docking score, and key interactions, which are representative of the types of analyses performed for this compound-containing compounds.

| Compound Class | Target Enzyme | Example Compound | Docking Score (kcal/mol) | Key Interactions | Reference |

| Bacterial Topoisomerase Inhibitors | DNA Gyrase (GyrA) | Monohydroxyl derivative (7a) | N/A (Z-score used for prioritization) | H-bond with Asp83 | nih.govacs.org |

| N-Phenyl Piperazine Derivatives | α-amylase | Compound P22 | -8.49 | N/A | mit.edu |

| 4-Phthalimidobenzenesulfonamide Derivatives | Acetylcholinesterase (AChE) | Compound 7 | N/A | Interaction with catalytic and peripheral sites | nih.gov |

This table showcases the application of molecular docking in drug discovery projects involving piperidine scaffolds. The specific docking scores and interactions are highly dependent on the target and the ligand.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. jrespharm.com

For piperidine derivatives, QSAR studies have been successfully applied to various biological targets. These studies typically involve calculating a large number of molecular descriptors, which can be electronic, steric, hydrophobic, or topological in nature. Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are then used to build a predictive model. nih.gov

For example, a QSAR study on piperidine derivatives as CCR5 antagonists used various statistical methods and descriptors to model their binding affinity. acs.org Another study on 4-phenylpiperidine (B165713) derivatives as mu opioid agonists employed a neural network to establish a QSAR model based on four selected molecular descriptors. acs.org The predictive power of a QSAR model is assessed through internal and external validation, with statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²) being key indicators of model quality.

The inclusion of a halogen atom, such as iodine in this compound, can significantly influence the electronic and hydrophobic properties of a molecule, making it an important feature to consider in QSAR models. For instance, the addition of a halogen has been noted to enhance the antimalarial activity of certain pyrimidine (B1678525) derivatives. jrespharm.com

A summary of representative QSAR models for piperidine derivatives is provided in the table below.

This table illustrates the types of information derived from QSAR studies on piperidine-containing compounds. The specific descriptors and statistical performance are unique to each study.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational methods, particularly those based on Conceptual Density Functional Theory (CDFT), provide a powerful framework for quantifying and understanding chemical reactivity through various descriptors. numberanalytics.comscirp.org These descriptors, derived from the electron density, can predict how a molecule will behave in a chemical reaction.

Key global reactivity descriptors include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons. numberanalytics.com

Chemical Hardness (η): A measure of resistance to a change in electron distribution. numberanalytics.com

Global Electrophilicity (ω): An index that measures the stabilization in energy when the system acquires an additional electronic charge.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, which are related to the molecule's ability to donate and accept electrons, respectively.

These descriptors can be calculated using DFT methods. researchgate.net For instance, the electronic properties of a phosphoranyl radical, a species relevant to certain organic reactions, were calculated using the B3LYP functional. semanticscholar.org The analysis of these descriptors can help to rationalize the regioselectivity and reactivity in various reactions. nih.gov

Local reactivity descriptors, such as the Fukui function, provide information about which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack. mdpi.com This level of detail is crucial for understanding the mechanisms of complex reactions.

The table below provides a conceptual overview of important electronic reactivity descriptors and their significance.

| Descriptor | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Related to the ability to donate electrons (nucleophilicity). |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Related to the ability to accept electrons (electrophilicity). |

| Energy Gap | ΔE = ELUMO - EHOMO | Correlates with chemical reactivity and stability. |

| Electronegativity | χ | Indicates the tendency to attract electrons. |

| Chemical Hardness | η | Measures resistance to deformation of the electron cloud. |

| Global Electrophilicity Index | ω | Quantifies the electrophilic character of a molecule. |

This table provides a general summary of key electronic descriptors used in computational chemistry to predict molecular reactivity.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Green Synthetic Methods for 4-Iodopiperidine

The chemical industry is increasingly focused on "green chemistry" to reduce its environmental impact. nih.govresearchgate.netijnc.ir This involves designing chemical processes that minimize waste, use less hazardous substances, and are more energy-efficient. ijnc.ir For the synthesis of this compound and its derivatives, this translates to exploring alternative, more environmentally friendly reaction conditions and reagents.

A significant area of development is the use of aqueous media for synthesis, moving away from traditional, often toxic, organic solvents. researchgate.net Micellar catalysis, which utilizes surfactants to create nanoreactors in water, has shown promise. researchgate.net For instance, a sustainable C(sp2)–C(sp3) cross-electrophile coupling reaction between 5-bromophthalide (B15269) and 1-benzyl-4-iodopiperidine (B3212249) has been successfully carried out in water using micellar conditions. rsc.orgcolab.ws This method avoids the use of reprotoxic polar aprotic solvents and has been scaled up to the kilogram level, demonstrating its industrial viability. rsc.org The use of specifically designed surfactants like TPGS-750-M further facilitates these reactions in water. researchgate.net

Future research will likely focus on expanding the scope of aqueous and solvent-free reactions for the synthesis and functionalization of this compound. researchgate.net This includes the development of new biodegradable surfactants and catalytic systems that are highly efficient in water. The overarching goal is to create synthetic routes that are not only effective but also align with the principles of sustainable development. ijnc.ircolab.ws

Exploration of Novel Catalytic Systems for C-C and C-Heteroatom Bond Formation

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. nih.govnumberanalytics.com For this compound, the iodine atom serves as a key handle for introducing a wide range of functional groups through various coupling reactions. chemimpex.com The development of new and more efficient catalytic systems for these transformations is a major area of ongoing research.

Table 1: Catalytic Systems for Bond Formation with this compound Derivatives

| Catalyst System | Reaction Type | Reactants | Key Features |

| Nickel/Copper | C(sp2)–C(sp3) cross-electrophile coupling | 5-bromophthalide, 1-benzyl-4-iodopiperidine | Sustainable, micellar conditions, scalable. rsc.orgresearchgate.net |

| Cobalt | (Hetero)arylation | N-Boc-4-iodopiperidine, Grignard reagents | Inexpensive, versatile, chemoselective. nih.gov |

| I2/DMSO | Oxidative C–C and C–heteroatom bond formation | Various sp, sp2, and sp3 functionalities | Metal-free, eco-friendly, mild oxidative system. rsc.org |

| Palladium | Cross-coupling | Aryl halides, 1-azaallyl anions | Synthesis of unprotected cis-2,3-diarylpiperidines. researchgate.net |

| Nickel Photoredox | C-heteroatom coupling | Arylthianthrenium salts | Unlocks reactivity of electron-rich aryl donors. d-nb.info |

Researchers are actively exploring the use of earth-abundant and less toxic metals as catalysts. Cobalt-catalyzed cross-coupling reactions, for example, offer an inexpensive and versatile method for the arylation of 4-iodopiperidines with Grignard reagents. nih.govresearchgate.net These reactions are efficient and chemoselective, providing access to a wide variety of 4-arylpiperidines, which are common scaffolds in biologically active molecules. nih.govresearchgate.net

Furthermore, there is a growing interest in metal-free catalytic systems. The combination of molecular iodine and dimethyl sulfoxide (B87167) (I2/DMSO) has emerged as a practical and eco-friendly alternative for oxidative C-C and C-heteroatom bond formation. rsc.org This system is mild and avoids the use of metal catalysts altogether. rsc.org

Future efforts will likely focus on discovering new catalytic systems with improved activity, selectivity, and broader substrate scope. This includes the development of novel ligands for metal catalysts and the exploration of photoredox catalysis to access new reaction pathways. d-nb.infomdpi.com For instance, nickel photoredox catalysis has been shown to enable C-heteroatom bond-forming reactions with electron-rich aryl donors that are challenging for traditional methods. d-nb.info

Expansion of this compound Applications in Chemical Biology and Drug Discovery

The piperidine (B6355638) ring is a ubiquitous scaffold in pharmaceuticals, and this compound serves as a crucial intermediate in the synthesis of many drug candidates. chemimpex.comchemimpex.comlookchem.com Its unique structure allows for modifications that can enhance the efficacy and selectivity of potential drugs. chemimpex.com

Table 2: Applications of this compound in Drug Discovery

| Application Area | Target | Role of this compound |

| Neurological Disorders | Brain receptors | Key intermediate for synthesizing compounds that interact with specific receptors. chemimpex.com |

| Antipsychotics | Dopamine D4 receptors | Building block for potential antipsychotic agents. nih.gov |

| Cancer | Antiangiogenic agents | Starting material for the synthesis of antiangiogenic compounds. nih.gov |

| Infectious Diseases | Antituberculosis agents | Used in the synthesis of antituberculosis molecules like Telacebec (Q203). researchgate.net |

| Inflammatory Diseases | Phosphodiesterase 10A (PDE10A) inhibitors | Intermediate in the discovery of potent and selective PDE10A inhibitors. lookchem.com |

The versatility of this compound allows for its use in creating a diverse range of complex molecules. lookchem.com It is a key building block in the development of treatments for neurological disorders, with its derivatives often designed to interact with specific brain receptors. chemimpex.com It has also been employed in the synthesis of potential antipsychotic agents and antiangiogenic compounds for cancer therapy. nih.gov

The future of this compound in this field lies in its application to new and challenging biological targets. As our understanding of disease mechanisms grows, so too will the demand for novel small molecules to probe and modulate these pathways. The ability to readily functionalize the 4-position of the piperidine ring makes this compound an ideal starting point for generating libraries of compounds for high-throughput screening. This will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases.

Advanced Analytical Techniques for In Situ Mechanistic Studies

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. mckgroup.org Advanced analytical techniques that allow for the in situ monitoring of reactions are becoming increasingly important in this endeavor. mdpi.com

Techniques such as ReactIR (in-situ infrared spectroscopy) can provide real-time information about the concentration of reactants, intermediates, and products throughout the course of a reaction. nih.govnumberanalytics.com This data can be used to determine reaction kinetics, identify transient intermediates, and elucidate the rate-determining step of a reaction. nih.govsavemyexams.com For example, monitoring the carbonyl region of an IR spectrum can reveal the conversion of a starting material and the formation of a product. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also powerful tools for mechanistic studies. numberanalytics.comnumberanalytics.comcieexamsuccess.com NMR can provide detailed structural information about intermediates, while MS can help identify their molecular weights and fragmentation patterns. numberanalytics.comnumberanalytics.com

The future of this area will involve the increased application of these and other advanced techniques, such as X-ray crystallography for characterizing reaction intermediates and computational methods like Density Functional Theory (DFT) for modeling reaction pathways. nih.govrsc.org By combining experimental data with theoretical calculations, researchers can gain unprecedented insight into the mechanisms of reactions involving this compound. nih.gov This knowledge will be invaluable for designing more efficient, selective, and sustainable chemical processes.

常见问题

Q. What are the standard protocols for synthesizing 4-Iodopiperidine with high purity?

Methodological Answer: Synthesis typically involves iodination of piperidine derivatives under controlled conditions. A common approach is reacting piperidine with iodine monochloride (ICl) in dichloromethane at 0°C, followed by neutralization and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity (>95%) is confirmed by ¹H NMR (characteristic downfield shifts for protons adjacent to iodine) and GC-MS analysis. Researchers should optimize reaction stoichiometry to minimize di-iodinated byproducts. For data validation, primary and replicated analyses (as in Mendelian randomization studies) can be adapted to confirm reaction reproducibility .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer: Multi-nuclear NMR (¹H, ¹³C, DEPT-135) identifies proton environments and carbon types, with iodine’s inductive effect causing distinct deshielding. IR spectroscopy confirms the absence of N-H stretches (if quaternized). High-resolution mass spectrometry (HRMS) provides exact mass confirmation. Researchers should compare spectral data with databases like SciFinder or Reaxys for verification. Platforms like ResearchGate enable collaboration to resolve spectral ambiguities .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations can model transition states to evaluate activation energies for different coupling pathways. Parameters such as bond dissociation energies (BDEs) and frontier molecular orbital (FMO) interactions are analyzed. For instance, comparing the C-I bond strength in this compound versus other halopiperidines reveals its suitability in Stille or Suzuki couplings. Experimental validation involves isolating intermediates via quench experiments and characterizing them through X-ray crystallography. Cross-referencing computational predictions with empirical data reduces interpretation bias, a practice emphasized in rigorous research frameworks .

Q. What experimental designs address contradictions in reported reaction yields of this compound derivatives?

Methodological Answer: Systematic variation of catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂), solvents (polar aprotic vs. ethers), and temperature regimes can identify optimal conditions. Statistical tools like Design of Experiments (DoE) help isolate influential variables. Conflicting data may arise from trace moisture or oxygen; thus, rigorous inert atmosphere protocols (Schlenk line) are essential. Replicating studies across independent labs and publishing negative results, as advocated in open science platforms, enhances reliability .

Q. How do steric and electronic effects of the iodine substituent influence this compound’s pharmacokinetic properties?

Methodological Answer: In vitro assays (e.g., microsomal stability tests) quantify metabolic degradation rates. Comparative studies with Cl/Br analogs assess electronic effects on cytochrome P450 interactions. Molecular dynamics simulations model the compound’s membrane permeability. Researchers must account for iodine’s large van der Waals radius in docking studies. Collaborative tools like Academic Freeze Bank streamline data management for such multi-modal studies .

Data Analysis and Collaboration

Q. How can researchers resolve discrepancies in spectral data for this compound across studies?

Methodological Answer: Cross-validate results using multiple techniques (e.g., combining NMR, IR, and HRMS). For ambiguous peaks, isotopic labeling (e.g., deuterated solvents) or 2D NMR (COSY, HSQC) clarifies assignments. Open-access platforms like ResearchGate allow researchers to share raw data and seek peer input, reducing isolated misinterpretations .

Q. What strategies improve reproducibility in synthetic routes to this compound?

Methodological Answer: Document detailed reaction conditions (e.g., stirring rate, solvent batch purity) and employ controlled-environment setups (glovebox for moisture-sensitive steps). Use statistical tools like ANOVA to analyze batch-to-batch variability. Replicated analysis frameworks, as applied in genetic studies, ensure robustness in chemical synthesis .

Tables for Key Data

| Property | Analytical Method | Key Observations |

|---|---|---|

| Purity | GC-MS, ¹H NMR | >95% purity; absence of di-iodinated byproducts |

| C-I Bond Strength | DFT Calculations | ~50 kcal/mol, favorable for cross-coupling |

| Metabolic Stability | Microsomal Assay | Half-life >2 hrs in human liver microsomes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。